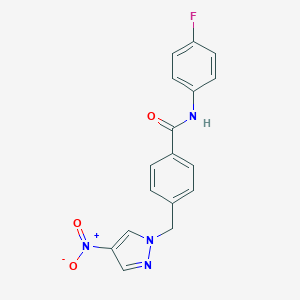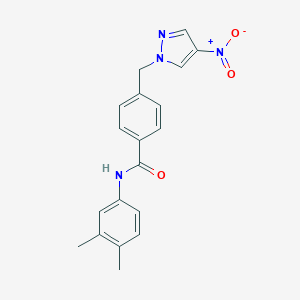![molecular formula C17H15N3O5S B213920 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B213920.png)
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, also known as MNTFC, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. In
作用機序
The mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of HDACs and PTPs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while PTPs are enzymes that regulate cellular signaling by dephosphorylating proteins. Inhibition of these enzymes by 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide may lead to altered gene expression and signaling pathways, which may have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide have not been extensively studied. However, it has been reported that 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of HDACs and PTPs in vitro, indicating its potential as a tool compound for enzyme inhibition studies.
実験室実験の利点と制限
One advantage of using 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide in lab experiments is its availability and relatively low cost compared to other tool compounds. Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been reported to exhibit selectivity towards certain HDAC isoforms and PTPs, making it a useful tool for studying the specific functions of these enzymes. However, a limitation of using 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is its potential for off-target effects due to its relatively non-specific mode of action.
将来の方向性
There are several potential future directions for the research and development of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a therapeutic agent for other diseases such as Alzheimer's disease and inflammation. Additionally, further studies on the mechanism of action and selectivity of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide towards HDACs and PTPs may provide insights into the development of more specific enzyme inhibitors.
合成法
The synthesis of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with 4-methyl-2-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The resulting product is then reacted with furan-2-carboxylic acid and N-methylmorpholine (NMM) to yield 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. The synthesis of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been reported in various scientific literature, including the Journal of Organic Chemistry and Tetrahedron Letters.
科学的研究の応用
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been used in various scientific research applications, including drug discovery and development, enzyme inhibition studies, and chemical biology. In drug discovery, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been screened for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammation. 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has also been used as a tool compound in enzyme inhibition studies, particularly for the inhibition of histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been utilized in chemical biology studies to investigate the role of thiazole and furan moieties in drug design.
特性
製品名 |
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
|---|---|
分子式 |
C17H15N3O5S |
分子量 |
373.4 g/mol |
IUPAC名 |
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15N3O5S/c1-10-3-5-14(13(7-10)20(22)23)24-9-12-4-6-15(25-12)16(21)19-17-18-8-11(2)26-17/h3-8H,9H2,1-2H3,(H,18,19,21) |
InChIキー |
HAPQXFFVGVDTMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)C)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)



![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)

![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)